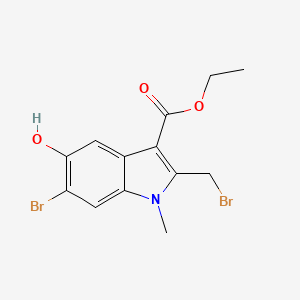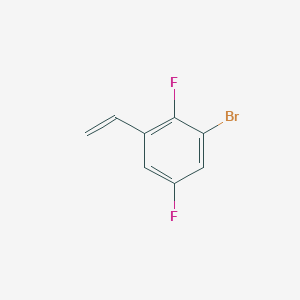
Dextromethorphan O-trideuteromethyl Hydrobromide Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dextromethorphan O-trideuteromethyl Hydrobromide Hydrate: is a synthetic morphine analog and a labeled analogue of Dextromethorphan Hydrobromide Monohydrate. It is primarily used as an antitussive (cough suppressant) and has applications in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dextromethorphan O-trideuteromethyl Hydrobromide Hydrate involves the incorporation of deuterium atoms into the Dextromethorphan molecule. This process typically includes the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple steps such as deuteration, purification, and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Dextromethorphan O-trideuteromethyl Hydrobromide Hydrate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can also be reduced under specific conditions to yield reduced analogs.
Substitution: Substitution reactions can occur, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry:
- Used as a labeled compound in various chemical studies to trace reaction pathways and mechanisms.
- Employed in the synthesis of other deuterated compounds for research purposes .
Biology:
- Utilized in studies involving the metabolism and pharmacokinetics of deuterated drugs.
- Helps in understanding the biological effects of deuterium incorporation in drug molecules .
Medicine:
- Investigated for its potential therapeutic effects and as a tool in drug development.
- Used in clinical research to study the effects of deuterium on drug efficacy and safety .
Industry:
- Applied in the development of new pharmaceuticals and chemical products.
- Used in the production of deuterated drugs with improved pharmacokinetic properties .
Mécanisme D'action
Mechanism: Dextromethorphan O-trideuteromethyl Hydrobromide Hydrate exerts its effects primarily through its action on the central nervous system. It acts as a nonselective serotonin reuptake inhibitor and a sigma-1 receptor agonist. Additionally, it blocks the NMDA receptor at high doses, producing effects similar to other dissociative anesthetics .
Molecular Targets and Pathways:
Serotonin Reuptake Inhibition: Increases serotonin levels in the brain, contributing to its antitussive and potential antidepressant effects.
Sigma-1 Receptor Agonism: Modulates various neurotransmitter systems, providing neuroprotective and anti-inflammatory effects.
NMDA Receptor Blockade: Reduces excitatory neurotransmission, leading to its dissociative and anesthetic properties.
Comparaison Avec Des Composés Similaires
Dextromethorphan Hydrobromide Monohydrate: The non-deuterated analogue used as a common cough suppressant.
Levorphanol: Another morphine analog with similar pharmacological properties.
Uniqueness: Dextromethorphan O-trideuteromethyl Hydrobromide Hydrate is unique due to the incorporation of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable tool in scientific research and drug development .
Propriétés
Formule moléculaire |
C18H26BrNO |
|---|---|
Poids moléculaire |
355.3 g/mol |
Nom IUPAC |
(1S,9S,10S)-17-methyl-4-(trideuteriomethoxy)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrobromide |
InChI |
InChI=1S/C18H25NO.BrH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1/i2D3; |
Clé InChI |
MISZALMBODQYFT-ZTASGKDASA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1.Br |
SMILES canonique |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13436601.png)

![trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13436618.png)





![(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid](/img/structure/B13436656.png)




